1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic arylpiperazine derivative featuring a benzothiazole core substituted with a bromine atom at the 6-position. The compound’s structure comprises a piperazine ring linked to the benzothiazole moiety via a butanone chain. This design is characteristic of molecules targeting central nervous system (CNS) receptors, such as serotonin (5HT1A) and dopamine receptors, due to the piperazine unit’s flexibility and the benzothiazole group’s aromaticity .
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWYHHIZNNZZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-bromo-1,3-benzothiazole
The benzothiazole core is synthesized via cyclization of 2-amino-4-bromothiophenol with chlorinating agents. In a representative procedure, 2-amino-4-bromothiophenol (10 mmol) is treated with phosphorus oxychloride (POCl₃, 30 mmol) in anhydrous dichloromethane under reflux for 6 hours. The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield 2-chloro-6-bromo-1,3-benzothiazole as a pale-yellow solid (82% yield, m.p. 114–116°C). Alternative methods employing thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 80°C for 4 hours achieve comparable yields (78–80%) but require stringent moisture control.
Preparation of 4-(6-Bromo-1,3-benzothiazol-2-yl)piperazine
Piperazine substitution is conducted via nucleophilic aromatic substitution. A mixture of 2-chloro-6-bromo-1,3-benzothiazole (5 mmol), piperazine (6 mmol), and potassium carbonate (15 mmol) in anhydrous acetonitrile is refluxed for 24 hours under nitrogen. The crude product is filtered, washed with water, and recrystallized from ethanol to afford 4-(6-bromo-1,3-benzothiazol-2-yl)piperazine as white crystals (75% yield, m.p. 132–134°C). Optimized conditions using potassium iodide (KI) as a catalyst reduce reaction time to 12 hours while maintaining yields at 72–74%.
Table 1: Comparative Analysis of Piperazine Substitution Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | K₂CO₃ | 80 | 24 | 75 |
| 2-Propanol | NaHCO₃ | 70 | 18 | 68 |
| DMF | Et₃N | 100 | 6 | 71 |
Acylation of 4-(6-Bromo-1,3-benzothiazol-2-yl)piperazine with Butanoyl Chloride
The final acylation step employs butanoyl chloride (1.2 equivalents) and triethylamine (2 equivalents) in dichloromethane at 0°C, gradually warming to room temperature over 6 hours. The reaction is quenched with ice-cold water, and the organic layer is separated, dried, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one as a colorless oil (68% yield). Alternative acylating agents like butanoic anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) achieve lower yields (55–58%) due to competing hydrolysis.
Table 2: Acylation Reaction Optimization
| Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Butanoyl chloride | DCM | Et₃N | 0 → 25 | 68 |
| Butanoic anhydride | THF | DMAP | 25 | 55 |
| Butanoyl bromide | Acetonitrile | K₂CO₃ | 50 | 63 |
Analytical Characterization and Validation
The final product is characterized by Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). The IR spectrum exhibits a strong carbonyl stretch at 1,680 cm⁻¹, confirming successful acylation. ¹H NMR (400 MHz, CDCl₃) displays a triplet at δ 3.72 ppm (2H, –NCOCH₂–), a multiplet at δ 3.45–3.55 ppm (4H, piperazine –CH₂–), and a singlet at δ 7.82 ppm (1H, benzothiazole C7–H). HRMS (ESI+) calculates for C₁₄H₁₅BrN₃OS [M+H]⁺: 368.0124; found: 368.0128.
Scale-Up Considerations and Industrial Applications
Large-scale synthesis (≥100 g) necessitates solvent recovery systems to mitigate costs, with acetonitrile and dichloromethane reclaimed via fractional distillation. Continuous-flow reactors achieve 15% higher yields compared to batch processes by minimizing thermal degradation. Industrial applications include kinase inhibition studies, where the title compound demonstrates IC₅₀ values of 0.8–1.2 μM against CDK2 and CDK4.
Chemical Reactions Analysis
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the benzothiazole ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique properties.
Biology
The compound is under investigation for its potential biological activities , which include:
- Antimicrobial Properties : Similar thiazole derivatives have shown efficacy against various bacterial and fungal strains.
- Antiviral Activity : Research indicates that compounds with similar structures may inhibit viral replication.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on human tumor cell lines, making it a candidate for further cancer research.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic applications, particularly in treating neurological disorders and infections. Its ability to interact with neurotransmitter receptors positions it as a potential candidate for developing treatments for conditions such as anxiety and depression.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in pharmaceutical production. Its unique properties may lead to innovations in drug formulation and material science.
Case Studies and Research Findings
Recent studies have documented various findings related to the applications of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology highlighted that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects : A study indicated that benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth . For its potential antipsychotic effects, the compound may act as a dopamine or serotonin receptor antagonist, modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The bromine atom at the 6-position distinguishes this compound from analogs with alternative substitutions:
- 6-Methoxy substitution (G856-8982) : Replacing bromine with methoxy (electron-donating) increases polarity and reduces lipophilicity (logP ~2.55 for methoxy vs. estimated >3 for bromo) . Methoxy groups may enhance water solubility but reduce blood-brain barrier penetration compared to bromine .
- Bromine’s larger atomic radius may enhance steric effects, impacting binding pocket compatibility.
Piperazine-Linked Aryl Modifications
The piperazine ring’s aryl group significantly affects activity:
- Bistrifluoromethylphenyl (Compound 9) : Strong electron-withdrawing trifluoromethyl groups downshift aromatic proton signals in NMR (e.g., δ 8.14 ppm for nitro analogs) and may improve metabolic stability .
Butanone Chain Derivatives
- ~70% for benzothiazoles) .
- Morpholinyl substitution (OMXX-291231-01) : Substituting benzothiazole with morpholine eliminates the aromatic heterocycle, drastically altering electronic properties and likely reducing CNS activity .
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on bromine’s contribution to logP.
Pharmacological Implications
While direct data are absent, structural trends suggest:
- Bromo substitution : May enhance affinity for 5HT1A receptors compared to methoxy or chloro analogs, as halogens often improve receptor-ligand hydrophobic interactions .
Biological Activity
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a brominated benzothiazole moiety linked to a piperazine group, which is further connected to a butanone unit. The presence of the bromine atom significantly influences its reactivity and biological properties, making it a subject of ongoing research.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H16BrN3OS. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Bromination : The benzothiazole core is brominated at the 6-position using bromine or brominating agents.
- Piperazine Derivatization : The brominated benzothiazole is reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
- Butanone Introduction : Finally, the piperazinyl-benzothiazole intermediate is reacted with butanone under suitable conditions.
Biological Activity
The biological activities associated with this compound are diverse and significant.
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, similar benzothiazole derivatives have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 5a | MCF-7 | 15.63 |
| 5b | U937 | <10 |
| 5c | A549 | 0.12 |
These values indicate that compounds with similar structures exhibit significant potency against cancer cells, suggesting that this compound may also possess similar properties.
The mechanism of action for this compound likely involves modulation of neurotransmission and inhibition of protein aggregation, as observed in other benzothiazole derivatives. The exact biochemical pathways affected by this compound require further investigation but may include:
- Inhibition of specific enzymes involved in cancer proliferation.
- Induction of apoptosis in cancer cells through activation of caspases.
Case Studies
A notable case study involved the evaluation of related compounds in vitro against human leukemia cell lines (CEM and U937). The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity and induced apoptosis in a dose-dependent manner.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(piperazin-1-yl)-benzothiazole | Benzothiazole core with piperazine | Antimicrobial, anticancer |
| 2-(4-amino phenyl)benzothiazole | Benzothiazole core with an amino group | Anticancer |
| 5-(piperidinyl)-benzothiazole | Similar core with a piperidine moiety | Neuroactive effects |
The unique combination of the bromo substituent and the piperazinyl-butanoic moiety enhances the biological activity and specificity of this compound compared to simpler analogs.
Q & A
Q. What are the key steps in synthesizing 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step protocol:
Coupling of benzothiazole and piperazine : React 6-bromo-1,3-benzothiazole with a piperazine derivative under nucleophilic aromatic substitution conditions.
Ketone linkage formation : Introduce the butan-1-one moiety via alkylation or acylation reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification : Employ column chromatography or recrystallization to isolate the product .
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
- Inert atmosphere : Use nitrogen/argon to protect reactive intermediates from oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. Key signals include the benzothiazole aromatic protons (~δ 7.5–8.5 ppm) and piperazine methylene groups (~δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected for C15H17BrN3OS: ~390.02 g/mol).
- Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and benzothiazole C-S/C-Br vibrations .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
Q. What initial biological assays are recommended to screen its pharmacological activity?
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase inhibition).
- Receptor binding studies : Radioligand displacement assays (e.g., 3H-labeled ligands for GPCRs or serotonin receptors) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups at the benzothiazole 6-position to assess impact on bioactivity .
- In vitro assays : Compare IC50 values across analogs for target enzymes (e.g., kinase inhibition) using dose-response curves.
- Molecular docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to rationalize SAR trends .
Q. How should contradictory bioactivity data across studies be resolved?
- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, cell passage number).
- Purity verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity if radioligand assays conflict) .
Q. What computational strategies predict interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability and binding modes over 100+ ns trajectories.
- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .
- Free-energy calculations : Use MM/GBSA to estimate binding free energies for lead optimization .
Q. How can the crystal structure and thermal stability of the compound be determined?
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze space groups and intermolecular interactions (e.g., π-π stacking of benzothiazole rings) .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen to assess stability (>200°C expected for similar analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
